molecular formula C9H7ClN2O B1611960 1-Chloro-6-methoxyphthalazine CAS No. 256443-70-6

1-Chloro-6-methoxyphthalazine

Cat. No.: B1611960
CAS No.: 256443-70-6
M. Wt: 194.62 g/mol
InChI Key: XXFKOPXFBGNEGQ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-Chloro-6-methoxyphthalazine typically involves the chlorination and methoxylation of phthalazine derivatives. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Chloro-6-methoxyphthalazine undergoes various chemical reactions, including:

Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-6-methoxyphthalazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-6-methoxyphthalazine involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests it could interfere with DNA synthesis or protein function .

Comparison with Similar Compounds

1-Chloro-6-methoxyphthalazine can be compared to other phthalazine derivatives, such as:

    Phthalazine: The parent compound, which lacks the chlorine and methoxy groups.

    1-Chloro-6-hydroxyphthalazine: Similar but with a hydroxyl group instead of a methoxy group.

    6-Methoxyphthalazine: Lacks the chlorine atom.

The presence of both chlorine and methoxy groups in this compound makes it unique, potentially enhancing its reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1-chloro-6-methoxyphthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-7-2-3-8-6(4-7)5-11-12-9(8)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFKOPXFBGNEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CN=NC(=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593314
Record name 1-Chloro-6-methoxyphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256443-70-6
Record name 1-Chloro-6-methoxyphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A suspension of 6-methoxy-2H-phthalazin-1-one (6.4 g, 36.3 mmoles), prepared as described in example 3, in acetonitrile (65 ml) under stirring and dry N2 at room temperature, was dropwise added with phosphorous oxychloride (6.8 ml, 73 mmoles), then the mixture was refluxed. After 3 hours the mixture was concentrated, taken up in water, neutralised with NaHCO3 and extracted more times with CH2Cl2. The organic phases were washed with water, anhydrified and concentrated to give 6.94 g of the title compound (yield: 98.3%). m.p.: 181-183° C.
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6.4 g
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6.8 mL
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65 mL
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Yield
98.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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